molecular formula C18H20N2O3 B4057398 N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide

N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide

Cat. No.: B4057398
M. Wt: 312.4 g/mol
InChI Key: ZJSXHMRCMJOXCJ-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide is an organic compound with a complex structure that includes a nitrobenzamide group and a butyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with 2-(butan-2-yl)aniline. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: 3-methyl-2-aminobenzamide

    Substitution: Various halogenated or nitrated derivatives

    Hydrolysis: 3-methyl-2-nitrobenzoic acid and 2-(butan-2-yl)aniline

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(butan-2-yl)phenyl]-3-methyl-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-[2-(butan-2-yl)phenyl]-3-methyl-2-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

    N-[2-(butan-2-yl)phenyl]-3-methyl-2-hydroxybenzamide: Features a hydroxyl group in place of the nitro group

Uniqueness

N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and amide groups allows for diverse chemical transformations and potential interactions with biological targets.

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-12(2)14-9-5-6-11-16(14)19-18(21)15-10-7-8-13(3)17(15)20(22)23/h5-12H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSXHMRCMJOXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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